molecular formula C11H9N3O2 B2508476 (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid CAS No. 575469-44-2

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid

Cat. No. B2508476
CAS RN: 575469-44-2
M. Wt: 215.212
InChI Key: JBCSWQYKUPLXJX-ZZXKWVIFSA-N
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Description

The compounds I found are tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) and 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one . These compounds have been incorporated into coordination frameworks and used as intermediates in the synthesis of fungicides .


Synthesis Analysis

The synthesis of TTPA involved its incorporation into Mn(II)/Cu(II) based coordination frameworks . For the compound 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, it was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Molecular Structure Analysis

The molecular structures of these compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The redox properties of these frameworks were elucidated by solid state electrochemical and spectroelectrochemical data .


Physical And Chemical Properties Analysis

These compounds are thermally stable and exhibit acceptable densities . Their standard enthalpies of formation were determined experimentally by combustion calorimetry .

Scientific Research Applications

Synthesis and Chemical Properties

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid and its derivatives have been a focal point in chemical research, primarily due to their versatile applications in the synthesis of various compounds and materials. Notably, the compound has been utilized in the synthesis of phenyl-1,2,3-triazoles containing (E)-vinyl halide through a one-pot, three-component reaction, showcasing its reactivity and potential in creating structurally complex molecules (Zhang et al., 2011). Furthermore, derivatives of this compound have been synthesized, like 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methyl)acrylic acid, demonstrating the compound’s versatility in forming heterocyclic structures (Modzelewska-Banachiewicz et al., 2012).

Corrosion Inhibition

Remarkably, derivatives of (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid have been explored for their protective properties against metal corrosion. Notably, (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid was studied for its ability to form self-assembled films on the iron surface, indicating potential applications in corrosion protection and material preservation (Zhang et al., 2009). Additionally, photo-cross-linkable polymers containing triazole groups have been synthesized and characterized for their corrosion inhibition properties on mild steel in acidic medium, further emphasizing the compound's relevance in material science and engineering (Baskar et al., 2014).

Optoelectronic and Sensitization Properties

The compound and its derivatives have also been investigated for their optoelectronic properties. A theoretical study on a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed insights into its structural, optoelectronic, and thermodynamic properties, highlighting the potential of these compounds in the field of optoelectronics and as materials for solar cell applications (Fonkem et al., 2019).

Future Directions

The findings provide a basic comprehension of the interconversion of different redox states and how an electroactive framework can be potentially used in applications of electrochromic and optical devices . These compounds have been estimated as potential components of solid composite propellants .

properties

IUPAC Name

(E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-8-12-7-13-14/h1-8H,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCSWQYKUPLXJX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid

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